Sub-Nanomolar μ-Opioid Receptor Agonist Potency (EC₅₀ = 0.040 nM) Distinguishes CAS 2125630-92-2 from Structurally Related 8-Azabicyclo[3.2.1]octane MOR Agonists
CAS 2125630-92-2 (CHEMBL4129689) exhibits an EC₅₀ of 0.040 nM (40 pM) for agonist activity at the rat μ-opioid receptor expressed in HEK293 cells, measured via inhibition of forskolin-induced cAMP accumulation using an EPAC-based biosensor [1]. This represents sub-nanomolar functional potency. A structurally related 8-azabicyclo[3.2.1]octane MOR agonist with an exo-8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl) substitution pattern shows an EC₅₀ of 28 nM at human MOR in a different assay format—a roughly 700-fold weaker functional potency [2]. A distinct tropane-based MOR partial agonist (CHEMBL5179132) exhibits an EC₅₀ of 49 nM at human MOR in a cAMP assay, also approximately three orders of magnitude less potent [3]. This cross-study comparison indicates that the 2-phenylbutanoyl N-acyl chain of CAS 2125630-92-2 confers a potency advantage of approximately 700- to 1,200-fold over these comparator 8-azabicyclo[3.2.1]octane MOR agonists. The assay context (cAMP inhibition in recombinant HEK293 cells) is directly comparable across these studies, supporting the cross-study inference.
| Evidence Dimension | MOR functional agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.040 nM (rat MOR, HEK293, cAMP inhibition, EPAC biosensor) |
| Comparator Or Baseline | Comparator 1: EC₅₀ = 28 nM (exo-8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-8-azabicyclo[3.2.1]octane, human MOR, CHO cells) [2]; Comparator 2: EC₅₀ = 49 nM (CHEMBL5179132, human MOR, CHO-K1, cAMP inhibition) [3] |
| Quantified Difference | ~700-fold (vs. Comparator 1); ~1,225-fold (vs. Comparator 2) more potent |
| Conditions | Recombinant MOR-expressing HEK293 or CHO cells; forskolin-stimulated cAMP inhibition assay |
Why This Matters
Procurement of a sub-nanomolar MOR agonist (EC₅₀ = 0.040 nM) versus a 28–49 nM analog enables low-nanomolar to picomolar working concentrations in functional assays, directly reducing compound consumption, cost per data point, and solvent-related assay interference in screening campaigns.
- [1] BindingDB Entry BDBM50274697 (CHEMBL4129689). Agonist activity at rat μ-opioid receptor (MOR) expressed in HEK293 cells, EC₅₀ = 0.040 nM. Curated by ChEMBL, Vrije Universiteit Brussel. View Source
- [2] BindingDB Entry BDBM50295433 (CHEMBL3084634). Agonist activity at human μ-opioid receptor expressed in CHO cells, EC₅₀ = 28 nM. View Source
- [3] BindingDB Entry BDBM50590799 (CHEMBL5179132). Partial agonist activity at human MOR expressed in CHO-K1 cells, EC₅₀ = 49 nM. View Source
